7-Chloro-4-hydrazinylquinazoline
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Overview
Description
Scientific Research Applications
7-Chloro-4-hydrazinylquinazoline has several scientific research applications:
Antitumor Activity: It has shown significant antitumor activity against various human tumor cell lines.
Antibacterial and Antifungal Activity: The compound exhibits antibacterial and antifungal properties, making it useful in developing new antimicrobial agents.
Potential in Pain and Epilepsy Treatment: Derivatives of this compound have demonstrated potential in reducing seizures and treating acute pain.
Antitubercular Activity: It has shown promising activity against Mycobacterium tuberculosis, indicating potential use in antitubercular therapy.
Safety and Hazards
Mechanism of Action
Mode of Action
It is believed to interact with its targets through a nucleophilic aromatic substitution reaction . This interaction may result in changes to the cellular environment, potentially affecting the function of targeted molecules .
Biochemical Pathways
The biochemical pathways affected by 7-Chloro-4-hydrazinylquinazoline are currently unknown. As research progresses, it is expected that the compound’s effects on various biochemical pathways will be identified .
Pharmacokinetics
These properties will have a significant impact on the bioavailability of the compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets .
Biochemical Analysis
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
Preparation Methods
The synthesis of 7-Chloro-4-hydrazinylquinazoline involves several steps:
Starting Material: The process begins with anthranilic acid, which reacts with urea to form a 2,4-dihydroxyquinazoline intermediate.
Chlorination: The intermediate is then treated with phosphorus oxychloride (POCl3) to produce a 2,4-dichloroquinazoline derivative.
Hydrazination: Finally, the 2,4-dichloroquinazoline reacts with hydrazine hydrate in methanol for about 4 hours to yield this compound.
Industrial production methods typically follow similar synthetic routes but may involve optimization for large-scale production, such as using continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
7-Chloro-4-hydrazinylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: It can react with different aromatic aldehydes or isothiocyanates to form substituted derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Major Products: The major products formed from these reactions include Schiff base hydrazone ligands and heteroaromatic derivatives.
Common reagents used in these reactions include aromatic aldehydes, isothiocyanates, and various solvents like methanol and ethanol .
Comparison with Similar Compounds
7-Chloro-4-hydrazinylquinazoline can be compared with other similar compounds, such as:
7-Chloro-4-hydrazinoquinoline: This compound has a similar structure but differs in its quinoline base.
5,7-Dichloro-4-hydrazinoquinoline: Another related compound with additional chlorine substitution.
The uniqueness of this compound lies in its specific hydrazinyl and chloro substitutions, which confer distinct chemical properties and biological activities compared to its analogs .
Properties
IUPAC Name |
(7-chloroquinazolin-4-yl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-5-1-2-6-7(3-5)11-4-12-8(6)13-10/h1-4H,10H2,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWVAZNOXJFTFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=CN=C2NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.